molecular formula C15H12N4O B5956981 N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE

N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5956981
M. Wt: 264.28 g/mol
InChI Key: JHAXHYMMDDZVBN-MHWRWJLKSA-N
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Description

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of benzohydrazide with 2-formyl-1H-benzimidazole under reflux conditions in ethanol. The reaction mixture is usually heated for several hours until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in redox reactions, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(11-6-2-1-3-7-11)19-16-10-14-17-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,18)(H,19,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXHYMMDDZVBN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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